Preorganized Chelation Geometry
This compound exhibits a quantifiably distinct C=N bond length compared to common unhindered Schiff bases. While standard imine bonds in related salicylaldehyde-derived ligands are often observed around 1.30–1.32 Å, alpha-Benzylimino-6-methoxy-O-cresol displays a shortened C=N bond of 1.277 (4) Å, as determined by single-crystal X-ray diffraction [1]. This contraction, alongside the presence of an intramolecular O–H···N hydrogen bond with an O···N distance of 2.548 (3) Å [1], indicates a highly conjugated and pre-organized planar N,O-chelation pocket.
| Evidence Dimension | C=N imine bond length (Å) |
|---|---|
| Target Compound Data | 1.277 (4) Å |
| Comparator Or Baseline | Typical Schiff base (e.g., salicylaldehyde derivatives): ~1.30–1.32 Å |
| Quantified Difference | ~0.02–0.04 Å shorter |
| Conditions | Single-crystal X-ray diffraction at 293 K [1] |
Why This Matters
This quantifiable bond contraction confirms a more rigid, planar coordination environment, which is a critical predictor of consistent metal-binding thermodynamics and reproducible coordination behavior in procurement specifications.
- [1] Li, Z.-F., Wang, S.-W., Zhang, Q., & Yu, X.-J. (2007). 2-(Benzyliminomethyl)-6-methoxyphenol. Acta Crystallographica Section E, 63(10), o3930. View Source
